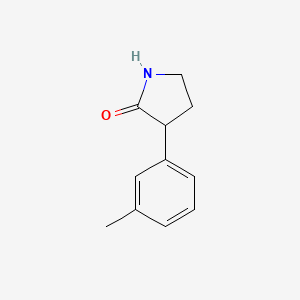
3-(3-Methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a 3-methylphenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Die Synthese von 3-(3-Methylphenyl)pyrrolidin-2-on kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von N-substituierten Piperidinen. Dieser Prozess umfasst die Bildung von Pyrrolidin-2-carbaldehyd, gefolgt von der Bildung einer Carbonsäure, Decarboxylierung und Oxidation . Ein weiteres Verfahren beinhaltet die Aminierung und Cyclisierung von funktionalisierten acyclischen Substraten . Industrielle Produktionsverfahren setzen häufig diese Synthesewege ein, da sie effizient und zuverlässig sind.
Analyse Chemischer Reaktionen
3-(3-Methylphenyl)pyrrolidin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die bei diesen Reaktionen eingesetzt werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation des Pyrrolidinon-Rings zur Bildung von Carbonsäuren führen, während die Reduktion Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)pyrrolidin-2-on hat mehrere wissenschaftliche Forschungsanwendungen. In der Chemie wird es aufgrund seiner hohen Reaktivität als vielseitiger Baustein in der organischen Synthese verwendet . In Biologie und Medizin sind Pyrrolidinon-Derivate für ihre kognitionsfördernden Eigenschaften bekannt und werden bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen eingesetzt . Darüber hinaus findet diese Verbindung in der pharmazeutischen Industrie als Baustein für die Synthese von bioaktiven Molekülen Anwendung .
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)pyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidinone derivatives are known for their cognitive-enhancing properties and are used in the development of drugs for treating neurological disorders . Additionally, this compound has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .
Wirkmechanismus
Der Wirkungsmechanismus von 3-(3-Methylphenyl)pyrrolidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Pyrrolidinon-Derivate sind dafür bekannt, Neurotransmittersysteme im Gehirn zu modulieren, was die kognitiven Funktionen verbessern kann . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Struktur und den Substituenten der Verbindung ab. So wirken einige Pyrrolidinon-Derivate beispielsweise als Inhibitoren von Enzymen, die am Neurotransmitterstoffwechsel beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methylphenyl)pyrrolidin-2-on kann mit anderen ähnlichen Verbindungen wie Pyrrolon und Pyrrolidinon-Derivaten verglichen werden. Diese Verbindungen teilen eine ähnliche fünfgliedrige Ringstruktur, unterscheiden sich aber in ihren Substituenten und biologischen Aktivitäten . Pyrrolon-Derivate zeigen beispielsweise vielfältige biologische Aktivitäten, wie z. B. antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften . Das einzigartige Substitutionsmuster von 3-(3-Methylphenyl)pyrrolidin-2-on trägt zu seinem spezifischen biologischen Profil und seinen Anwendungen bei .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
BKYMVQQAVNFKEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
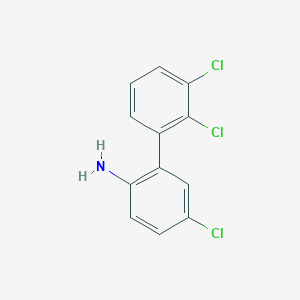
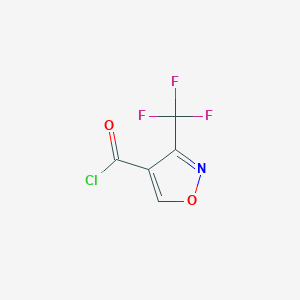
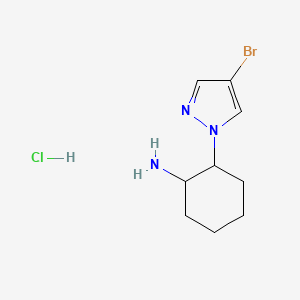
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
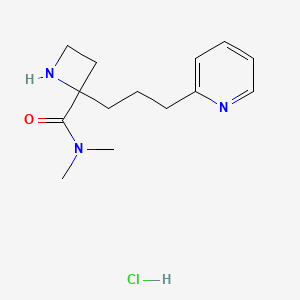
![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)

![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)
